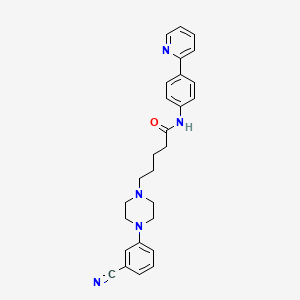
S1P1 agonist 4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sphingosine-1-phosphate receptor 1 agonist 4 is a compound that targets the sphingosine-1-phosphate receptor 1. This receptor is a part of the G protein-coupled receptor family and plays a crucial role in various physiological processes, including immune cell trafficking, vascular development, and neurogenesis. Sphingosine-1-phosphate receptor 1 agonist 4 is primarily studied for its potential therapeutic applications in diseases such as multiple sclerosis and inflammatory bowel disease .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of sphingosine-1-phosphate receptor 1 agonist 4 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. One common synthetic route involves the use of oxadiazole-based intermediates. The reaction conditions often include the use of solvents like toluene and reagents such as magnesium chloride and triphenylphosphine oxide .
Industrial Production Methods
Industrial production of sphingosine-1-phosphate receptor 1 agonist 4 involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Sphingosine-1-phosphate receptor 1 agonist 4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions often involve controlled temperatures and the use of catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols .
Wissenschaftliche Forschungsanwendungen
Sphingosine-1-phosphate receptor 1 agonist 4 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the sphingosine-1-phosphate signaling pathway.
Biology: It helps in understanding the role of sphingosine-1-phosphate receptor 1 in immune cell trafficking and vascular development.
Medicine: It is being investigated for its therapeutic potential in treating multiple sclerosis, inflammatory bowel disease, and other autoimmune disorders.
Industry: It is used in the development of new drugs targeting the sphingosine-1-phosphate receptor 1
Wirkmechanismus
Sphingosine-1-phosphate receptor 1 agonist 4 exerts its effects by binding to the sphingosine-1-phosphate receptor 1. This binding activates the receptor, leading to downstream signaling events that regulate immune cell trafficking, vascular development, and neurogenesis. The molecular targets involved include various G protein-coupled receptors and intracellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fingolimod: A non-selective sphingosine-1-phosphate receptor modulator used in the treatment of multiple sclerosis.
Siponimod: A selective sphingosine-1-phosphate receptor 1 and 5 modulator used for treating multiple sclerosis.
Uniqueness
Sphingosine-1-phosphate receptor 1 agonist 4 is unique due to its high selectivity for the sphingosine-1-phosphate receptor 1, which minimizes off-target effects and enhances its therapeutic potential. Unlike non-selective modulators, it provides a more targeted approach, reducing the risk of adverse effects associated with broader receptor modulation .
Eigenschaften
Molekularformel |
C24H31NO3 |
|---|---|
Molekulargewicht |
381.5 g/mol |
IUPAC-Name |
[(1R,3S)-1-amino-3-[(6R)-6-[(3-methoxyphenoxy)methyl]-5,6,7,8-tetrahydronaphthalen-2-yl]cyclopentyl]methanol |
InChI |
InChI=1S/C24H31NO3/c1-27-22-3-2-4-23(13-22)28-15-17-5-6-19-12-20(8-7-18(19)11-17)21-9-10-24(25,14-21)16-26/h2-4,7-8,12-13,17,21,26H,5-6,9-11,14-16,25H2,1H3/t17-,21+,24-/m1/s1 |
InChI-Schlüssel |
ULPUUXGQQJQWLG-QATBIIFWSA-N |
Isomerische SMILES |
COC1=CC(=CC=C1)OC[C@@H]2CCC3=C(C2)C=CC(=C3)[C@H]4CC[C@@](C4)(CO)N |
Kanonische SMILES |
COC1=CC(=CC=C1)OCC2CCC3=C(C2)C=CC(=C3)C4CCC(C4)(CO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



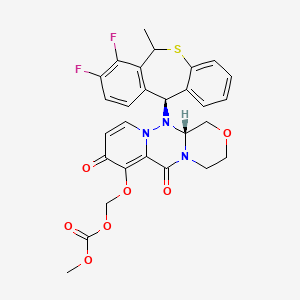

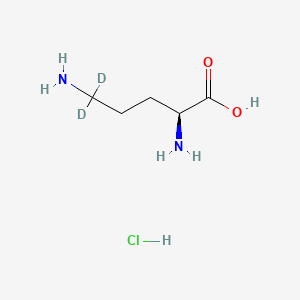
![3-[4-(1,1,1,3,3,3-Hexadeuteriopropan-2-yl)phenyl]-1,1-dimethylurea](/img/structure/B12410768.png)
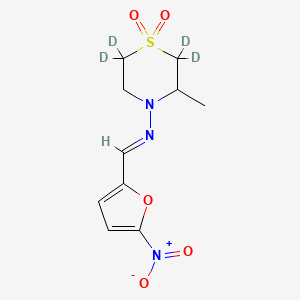
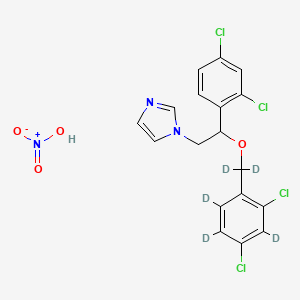
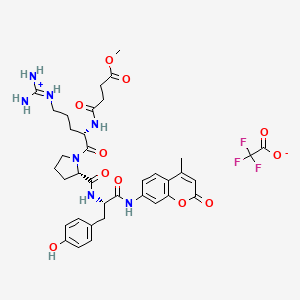

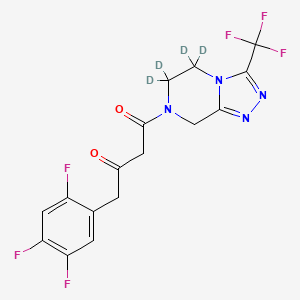
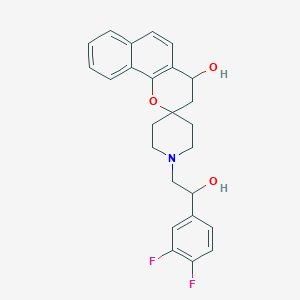
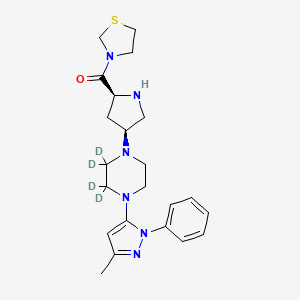
![1-(4-Methoxyphenyl)-4-[(2-methyl-5-propan-2-ylphenoxy)methyl]triazole](/img/structure/B12410828.png)
